2-Nitro-5-(m-tolylthio)aniline
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Overview
Description
2-Nitro-5-(m-tolylthio)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a thioether group (-S-) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(m-tolylthio)aniline typically involves the reaction of 5-chloro-2-nitroaniline with thiophenols. One common method includes the use of sodium hydride in dimethylformamide to convert thiophenol into sodium thiophenolate, which then reacts with 5-chloro-2-nitroaniline to form the desired product . Another method involves boiling thiophenol and 5-chloro-2-nitroaniline under reflux in dimethylformamide in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(m-tolylthio)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and dimethylformamide are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Nitro-5-(m-tolylthio)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(m-tolylthio)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simple nitroaniline with a nitro group at the 2-position.
3-Nitroaniline: A nitroaniline with a nitro group at the 3-position.
4-Nitroaniline: A nitroaniline with a nitro group at the 4-position.
Uniqueness
2-Nitro-5-(m-tolylthio)aniline is unique due to the presence of both a nitro group and a thioether group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5-(3-methylphenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-2-4-10(7-9)18-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |
InChI Key |
PRKJZHOQMXGGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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